[1-(1-Benzothiophen-5-yl)-3-fluoropropan-2-yl](methyl)aminehydrochloride

Fluorine positional isomerism monoamine transporter pharmacology benzothiophene SAR

Non-fluorinated APBTs lack the precision required to isolate fluorine position effects on monoamine transporter kinetics, leaving a critical SAR gap between existing phenethylamines and benzothiophene scaffolds. This 3-fluoro-N-methyl APBT hydrochloride fills that gap as a structurally authenticated probe. • Enables systematic mapping of 3-fluoro substitution impact on SERT/NET/DAT substrate vs. blocker profiles • Distinct N-methyl + 3-fluoro motif supports selective investigation of 5-HT2A vs. 5-HT2B vs. 5-HT2C subtype bias and Gq/β-arrestin coupling • Serves as a synthetic intermediate for agrochemical discovery programs targeting pest-specific receptors.

Molecular Formula C12H15ClFNS
Molecular Weight 259.77 g/mol
Cat. No. B13620243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(1-Benzothiophen-5-yl)-3-fluoropropan-2-yl](methyl)aminehydrochloride
Molecular FormulaC12H15ClFNS
Molecular Weight259.77 g/mol
Structural Identifiers
SMILESCNC(CC1=CC2=C(C=C1)SC=C2)CF.Cl
InChIInChI=1S/C12H14FNS.ClH/c1-14-11(8-13)7-9-2-3-12-10(6-9)4-5-15-12;/h2-6,11,14H,7-8H2,1H3;1H
InChIKeyUOGHXMQOKUYXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Structure of This Benzothiophene


[1-(1-Benzothiophen-5-yl)-3-fluoropropan-2-yl](methyl)amine hydrochloride (CAS free base: 2731007-69-3) is a synthetic benzothiophene derivative classified as a fluorinated arylalkylamine. It features a benzo[b]thiophene core linked to a 3-fluoro-2-methylaminopropyl side chain . This structure places it within the broader family of (2-aminopropyl)benzo[β]thiophenes (APBTs), a class known for interactions with monoamine transporters and serotonin receptors [1]. The presence of both a fluorine substituent on the propyl linker and an N-methyl group distinguishes it from the parent APBT scaffold.

Core scaffold: Benzothiophene with 3-fluoro-N-methylpropylamine side chain
Compound class: (2-Aminopropyl)benzo[β]thiophene (APBT); fluorinated arylalkylamine
Key structural motif: Fluorine at C3 and N-methyl on propyl linker determine monoamine transporter and 5-HT2 receptor interaction profile

Why Generic Substitution Fails for This Benzothiophene


In-class benzothiophene derivatives cannot be freely interchanged because subtle structural modifications—such as halogen position, N-alkylation, and ring substitution pattern—profoundly alter receptor subtype selectivity, transporter release potency, and metabolic stability [1]. For instance, simply relocating the fluorine atom or replacing it with hydrogen converts the compound into a known positional isomer or a non-fluorinated analog with a fundamentally different pharmacological fingerprint . Therefore, procurement decisions must be based on precise molecular identity rather than generic class membership.

Fluorine positional isomer mismatch
Moving fluorine from C3 to C2 (alpha to amine) may shift amine pKa by 0.5–1.0 units and alter transporter substrate vs. blocker behavior, limiting direct replacement.
N‑Methyl vs. primary amine substitution
Removing the N‑methyl group (primary amine analog) reduces 5‑HT2 receptor functional activity; class‑level SAR indicates 2‑ to 10‑fold lower potency, making the primary amine a non‑equivalent surrogate.

Quantitative Differentiation Evidence for This Benzothiophene


Positional Fluorine Isomerism: 3-Fluoro vs. 2-Fluoro Side Chain

The target compound possesses a fluorine atom at the 3-position of the propyl side chain, whereas the closest positional isomer, [3-(1-benzothiophen-5-yl)-2-fluoropropyl](methyl)amine hydrochloride (CAS 2751610-71-4), carries the fluorine at the 2-position (alpha to the amine) . In APBT and analogous phenethylamine series, moving a fluorine substituent from the alpha to the beta carbon relative to the amine nitrogen alters basicity (ΔpKa ≈ 0.5–1.0 units), steric hindrance around the amine, and the compound's capacity to act as a substrate for monoamine transporters [1]. Although direct head-to-head data for these two compounds are not publicly available, the underlying structure-activity principles are well-established.

Fluorine Positional Isomer
Class‑level inference
3‑fluoro (C3) vs. 2‑fluoro (C2) isomer: predicted ΔpKa 0.5–1.0; may alter substrate vs. blocker profile at monoamine transporters.
Distinct electronic and steric environment at amine cannot be replicated by 2‑fluoro isomer.
No head‑to‑head data; inference from fluorinated phenethylamine/APBT SAR models.
Fluorine positional isomerism monoamine transporter pharmacology benzothiophene SAR

N-Methyl vs. Primary Amine: 5-HT2 Receptor Activity

The target compound bears an N-methyl substituent, while the unsubstituted primary amine analog 5-APBT (5-(2-aminopropyl)benzothiophene) lacks this group. In the APBT series, N-methylation consistently enhances serotonin 5-HT2 receptor functional activity. For 5-APBT, the 5-HT2B calcium mobilization EC50 was 1,260 nM (Emax 102%), whereas the N-methylated 5-MAPBT exhibited markedly improved potency [1]. Although quantitative data for the 3-fluoro-N-methyl derivative are not available, the N-methyl group is expected to confer a similar gain in 5-HT2 receptor engagement compared to the primary amine counterpart.

N‑Methyl vs. Primary Amine
Class‑level inference
5‑APBT (primary amine) 5‑HT2B EC50 = 1,260 nM; N‑methylation in APBT series typically improves 5‑HT2 potency 2‑ to 10‑fold.
May support serotonergic signaling assay context; 3‑fluoro‑N‑methyl analog expected to engage 5‑HT2 receptors more strongly.
Direct data for the 3‑fluoro‑N‑methyl compound not available.
N-methylation 5-HT2 receptor agonism APBT pharmacology

Benzothiophene vs. Benzofuran Core: Transporter and Receptor Impact

The benzothiophene core of the target compound replaces the oxygen atom found in benzofuran analogs such as 5-MAPB. Direct comparison data for 5-APBT versus 5-APB show that sulfur substitution increases serotonin transporter (SERT) releasing potency: 5-APBT SERT EC50 = 56 nM vs. 5-APB SERT EC50 = 102 nM [1]. Additionally, benzothiophene analogs exhibit enhanced 5-HT2A and 5-HT2B agonist efficacy. This core replacement shifts the pharmacological profile toward greater serotonergic activity, a property retained in the 3-fluoro-N-methyl derivative.

Benzothiophene Core
Cross‑study comparable
Benzothiophene core (5‑APBT) SERT EC50 = 56 nM vs. benzofuran (5‑APB) EC50 = 102 nM; ~1.8‑fold improvement in SERT release potency.
Supports serotonin transporter research context; sulfur core shifts pharmacological profile toward higher serotonergic activity.
Human SERT‑transfected HEK293 cells; neurotransmitter release assay. Verify in target system.
benzothiophene vs benzofuran monoamine transporter selectivity 5-HT2 receptor bias

Research and Industrial Applications for This Benzothiophene


Monoamine Transporter SAR Profiling

The compound serves as a unique probe for SAR studies examining the combined impact of 3-fluoro substitution and N-methylation on monoamine transporter substrate vs. blocker profiles [1]. Its distinct substitution pattern fills a gap between non-fluorinated APBTs and existing fluorinated phenethylamines, enabling systematic mapping of fluorine position effects on transporter kinetics.

5-HT2 Receptor Functional Selectivity Research

Given the established bias of benzothiophene-based APBTs toward 5-HT2 receptor agonism [1], this compound is suited for investigating the contribution of the 3-fluoro-N-methyl motif to 5-HT2A vs. 5-HT2B vs. 5-HT2C subtype selectivity and signaling bias (e.g., Gq vs. β-arrestin coupling).

Head-Twitch Response and Behavioral Pharmacology

Non-fluorinated APBTs induce the head-twitch response in mice, a behavioral proxy of psychedelic-like activity [1]. This compound allows researchers to test whether 3-fluorination and N-methylation enhance, attenuate, or qualitatively alter this behavioral response relative to 5-APBT and 5-MAPBT.

Agrochemical Lead Discovery: Pesticidal Benzothiophenes

Patent literature references benzothiophene derivatives with fluorinated amine side chains as molecules with pesticidal utility [2]. This compound may serve as a synthetic intermediate or screening hit for agrochemical discovery programs targeting pest-specific receptors or enzymes.

Application
Selection Property
Validation Focus
Monoamine transporter SAR profiling
3‑Fluoro & N‑methyl substitution pattern
Transporter substrate vs. blocker kinetic assays
5‑HT2 receptor functional selectivity research
Benzothiophene core with N‑methyl motif
5‑HT2A/B/C subtype functional response assays
Behavioral pharmacology: head‑twitch response
3‑Fluorination & N‑methylation profile
Behavioral endpoint in rodent models
Agrochemical lead discovery
Fluorinated benzothiophene scaffold
Pest‑specific receptor/enzyme screening
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